2-(4-Metoxifenil)benzotiofeno-6-OL

Descripción general

Descripción

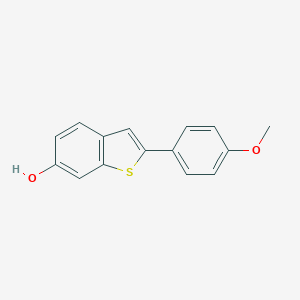

2-(4-Methoxyphenyl)benzothiophene-6-OL is a chemical compound belonging to the class of benzothiophene derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has a molecular formula of C15H12O2S and a molecular weight of 256.32 g/mol .

Aplicaciones Científicas De Investigación

2-(4-Methoxyphenyl)benzothiophene-6-OL is used in various scientific research applications, including:

Chemistry: As a reactant in the synthesis of 2-arylbenzo[b]thiophenes, which are studied for their potential therapeutic properties.

Biology: Investigated for its role in inhibiting conditions associated with estrogen deprivation syndrome, such as osteoporosis and hyperlipidemia.

Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mecanismo De Acción

Target of Action

It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes . These compounds are known to inhibit various medical conditions associated with estrogen deprivation syndrome, including osteoporosis and hyperlipidemia .

Mode of Action

Given its use in the synthesis of 2-arylbenzo[b]thiophenes, it may interact with its targets by modulating estrogen receptors, which play a crucial role in conditions like osteoporosis and hyperlipidemia .

Biochemical Pathways

Considering its role in the synthesis of 2-arylbenzo[b]thiophenes, it might influence the estrogen signaling pathway .

Pharmacokinetics

Its molecular formula is c15h12o2s, and it has a molecular weight of 25632 . Its storage temperature is 2-8°C, suggesting that it is stable under refrigeration .

Result of Action

As a precursor in the synthesis of 2-arylbenzo[b]thiophenes, it may contribute to the therapeutic effects of these compounds, such as the inhibition of conditions associated with estrogen deprivation syndrome .

Action Environment

Its storage temperature suggests that it is stable under cool conditions .

Análisis Bioquímico

Biochemical Properties

2-(4-Methoxyphenyl)benzothiophene-6-OL plays a crucial role in various biochemical reactions. It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes, which are known to inhibit medical conditions associated with estrogen deprivation . This compound interacts with several enzymes and proteins, including estrogen receptors, which it binds to and modulates their activity. The nature of these interactions involves the inhibition of estrogen receptor-mediated pathways, thereby exerting its therapeutic effects .

Cellular Effects

2-(4-Methoxyphenyl)benzothiophene-6-OL influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptors, it modulates the transcription of estrogen-responsive genes, leading to changes in cellular function. This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methoxyphenyl)benzothiophene-6-OL involves its binding interactions with estrogen receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the transcription of estrogen-responsive genes. This inhibition results in the modulation of various cellular processes, including cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its stability may decrease over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of estrogen receptor activity .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits estrogen receptor activity without causing significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(4-Methoxyphenyl)benzothiophene-6-OL is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, 2-(4-Methoxyphenyl)benzothiophene-6-OL is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)benzothiophene-6-OL is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, such as the nucleus, where it can interact with estrogen receptors and modulate gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL typically involves the reaction of 4-methoxyphenylboronic acid with 6-bromo-2-benzothiophenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)benzothiophene-6-OL undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated benzothiophenes.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol: Another benzothiophene derivative with similar structural features.

2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene: A compound with an additional methoxy group, which may alter its chemical and biological properties.

Uniqueness

2-(4-Methoxyphenyl)benzothiophene-6-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective estrogen receptor modulator sets it apart from other benzothiophene derivatives .

Actividad Biológica

2-(4-Methoxyphenyl)benzothiophene-6-OL is a compound that has attracted considerable attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₂O₂S

Molecular Weight: 256.32 g/mol

CAS Number: 225648-21-5

The compound features a benzothiophene core with a methoxyphenyl substituent at the 2-position and a hydroxyl group at the 6-position. This unique arrangement of functional groups contributes to its distinct biological activities, making it a subject of interest for various therapeutic applications.

2-(4-Methoxyphenyl)benzothiophene-6-OL exhibits its biological effects primarily through interactions with estrogen receptors. The compound acts as a selective estrogen receptor modulator (SERM), which allows it to influence estrogen signaling pathways. This modulation is particularly relevant in conditions such as osteoporosis and certain types of breast cancer, especially estrogen receptor-negative variants.

Key Mechanisms:

- Estrogen Receptor Modulation: By binding to estrogen receptors, the compound can inhibit or enhance the transcription of estrogen-responsive genes, affecting cell proliferation and apoptosis .

- Antioxidant Activity: The compound has shown potential antioxidant properties, suggesting protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Biological Activities

The biological activities of 2-(4-Methoxyphenyl)benzothiophene-6-OL can be categorized into several therapeutic areas:

Anticancer Activity

Research indicates that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Preliminary studies suggest that it may inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain and improving cognitive function .

Anti-inflammatory Properties

Benzothiophene derivatives, including 2-(4-Methoxyphenyl)benzothiophene-6-OL, have demonstrated anti-inflammatory effects in various models. These effects are attributed to the modulation of inflammatory cytokines and pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of 2-(4-Methoxyphenyl)benzothiophene-6-OL relative to other benzothiophene derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | Structure | Hydroxyl group enhances solubility |

| 2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene | Structure | Additional methoxy group may alter reactivity |

| Benzothiophene | Structure | Parent compound with no substituents |

The distinct substitution pattern in 2-(4-Methoxyphenyl)benzothiophene-6-OL imparts unique chemical reactivity and biological activity compared to its analogs, particularly in terms of selective estrogen receptor modulation.

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays: The impact on SH-SY5Y neuroblastoma cells was assessed using MTT assays at varying concentrations (0, 30, 50, 100, and 200 μM). Results indicated that at therapeutic concentrations, there were no significant cytotoxic effects observed .

Structure-Activity Relationship (SAR)

Recent studies have employed molecular docking simulations to elucidate the binding affinities and interactions between 2-(4-Methoxyphenyl)benzothiophene-6-OL and its biological targets. These findings support the rational design of more potent derivatives for therapeutic applications .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFJMKTXKURRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431623 | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225648-21-5 | |

| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.